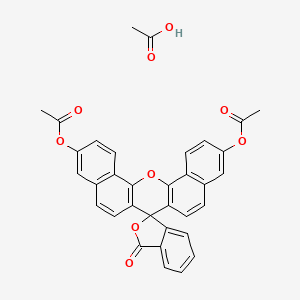
11,13-Tetradecadien-1-ol acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-11,13-Tetradecadienyl acetate is an organic compound that belongs to the class of acetates. It is characterized by the presence of a tetradecadienyl chain with double bonds at the 11th and 13th positions in the E-configuration, and an acetate functional group. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-11,13-Tetradecadienyl acetate typically involves the following steps:
Formation of the Tetradecadienyl Chain: This can be achieved through a series of reactions starting from simpler alkenes or alkynes. The double bonds are introduced at the desired positions using methods such as Wittig reactions or olefin metathesis.
Introduction of the Acetate Group: The tetradecadienyl chain is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of (E)-11,13-Tetradecadienyl acetate may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
(E)-11,13-Tetradecadienyl acetate can undergo various chemical reactions, including:
Oxidation: The double bonds in the tetradecadienyl chain can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of nucleophiles.
Major Products
Oxidation: Epoxides or diols depending on the specific oxidizing agent used.
Reduction: Saturated tetradecanyl acetate.
Substitution: Various esters or ethers depending on the nucleophile used.
科学研究应用
(E)-11,13-Tetradecadienyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in the study of pheromones and insect behavior, as it is a component of the sex pheromones of certain moth species.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用机制
The mechanism by which (E)-11,13-Tetradecadienyl acetate exerts its effects depends on its application:
Insect Pheromones: It interacts with specific receptors in the olfactory system of insects, triggering behavioral responses such as mating.
Drug Delivery: The acetate group can be hydrolyzed by esterases in the body, releasing the active compound at the target site.
相似化合物的比较
Similar Compounds
(Z)-11,13-Tetradecadienyl acetate: Similar structure but with Z-configuration double bonds.
(E)-9,11-Tetradecadienyl acetate: Double bonds at different positions.
(E)-11,13-Tetradecadienol: Alcohol instead of acetate group.
Uniqueness
(E)-11,13-Tetradecadienyl acetate is unique due to its specific double bond configuration and the presence of the acetate group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where precise molecular interactions are required.
属性
CAS 编号 |
1439124-93-2 |
|---|---|
分子式 |
C16H28O2 |
分子量 |
252.39 g/mol |
IUPAC 名称 |
[(11E)-tetradeca-11,13-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-5H,1,6-15H2,2H3/b5-4+ |
InChI 键 |
FNGLZFYTQNKDJT-SNAWJCMRSA-N |
手性 SMILES |
CC(=O)OCCCCCCCCCC/C=C/C=C |
规范 SMILES |
CC(=O)OCCCCCCCCCCC=CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



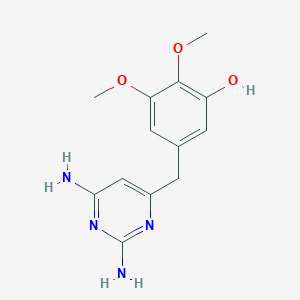
![phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate](/img/structure/B13861420.png)
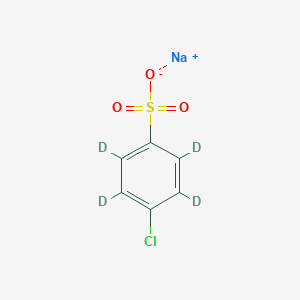
![2-[Carbonochloridoyl(methyl)amino]acetic acid](/img/structure/B13861427.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[nitroso(trideuteriomethyl)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13861434.png)
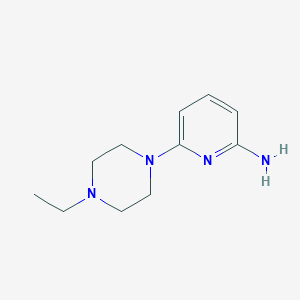
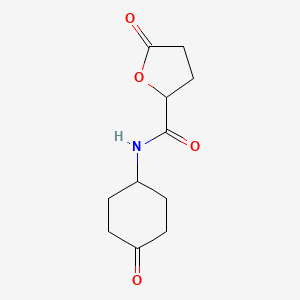

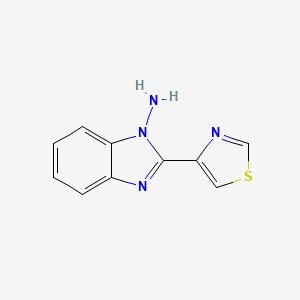
![tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
![[2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-yl] acetate](/img/structure/B13861466.png)
